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Compound of Interest

Compound Name: 3-Boronobenzothioamide
CAS No.: 850568-10-4
Cat. No.: B1519699

Get Quote

Executive Summary

3-Boronobenzothioamide (IUPAC: (3-carbamothioylphenyl)boronic acid) represents a

specialized bifunctional scaffold in medicinal chemistry and materials science.[1] It integrates a
thioamide moiety—a robust isostere of the amide bond with enhanced lipophilicity—and a
boronic acid group, known for its reversible covalent interactions with diols and Lewis basic
nucleophiles.

This guide details the molecular architecture, synthetic pathways, and reactivity profile of 3-
boronobenzothioamide, designed for researchers optimizing protease inhibitors or developing
boron neutron capture therapy (BNCT) agents.

Molecular Architecture & Electronic Properties[1]

The molecule consists of a benzene ring meta-substituted with a thioamide group (

) and a boronic acid group (

).[1] This meta-substitution pattern is critical, as it electronically decouples the two functional
groups more effectively than ortho- or para-substitution, preserving the distinct reactivity of
each.
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Structural Components[2][3][4][5][6][7]1[8][9][10][11]

e Thioamide Group (

): Unlike its oxygen counterpart (amide), the thioamide features a sulfur atom with a larger
van der Waals radius (

VS

for O) and lower electronegativity. This results in a stronger resonance contribution from the
zwitterionic form (

), increasing the barrier to rotation around the C-N bond and enhancing planarity.

e Boronic Acid Group (

): The boron atom possesses an empty p-orbital, rendering it a Lewis acid.[1] In physiological
pH (7.4), it exists in equilibrium between its neutral trigonal planar form (

) and its anionic tetrahedral form (

) upon binding hydroxide or other nucleophiles.

Electronic Synergy

The electron-withdrawing nature of the thioamide (via induction) slightly increases the Lewis
acidity of the boronic acid compared to phenylboronic acid, potentially lowering its

from the typical ~8.8 to ~8.5, thereby enhancing its affinity for active site serine or threonine
residues in enzymes at physiological pH.
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Figure 1: Structural connectivity and electronic interplay between functional groups in 3-

boronobenzothioamide.

Physicochemical Data Profile

Property Value | Description Note
(3-

IUPAC Name carbamothioylphenyl)boronic
acid

Molecular Formula

Molecular Weight 181.02 g/mol
MDL Number MFCD06659873 Unique Identifier
Physical State Solid (Powder) Hygroscopic
N Limited water solubility (neutral
Solubility DMSO, Methanol, Ethanol
form)
Acidity ( ) ] Estimated based on meta-
~8.5 - 9.0 (Boronic acid)

) EWG effect

- Sensitive to dehydration ]
Stability Store under inert atmosphere

(boroxine formation)

Synthetic Methodology

The synthesis of 3-boronobenzothioamide typically proceeds via the thionation of its amide

precursor.[1] Direct thionation of boronic acids requires careful control to prevent

polymerization or deboronation.[1]

Protocol: Thionation via Lawesson’s Reagent

Precursor: 3-Aminocarbonylphenylboronic acid (CAS: 351422-73-6).[1][2]

» Protection (Optional but Recommended): Convert the boronic acid to a pinacol ester to

prevent interference with the thionating agent.[1]
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e Thionation: React the amide with Lawesson’s Reagent (LR) in anhydrous THF or Toluene.[1]
o Deprotection: Hydrolyze the pinacol ester (if used) using oxidative cleavage (

) or transesterification.[1]

Step-by-Step Workflow

e Setup: Charge a flame-dried flask with 3-carbamoylphenylboronic acid (1.0 eq) and
Lawesson’s Reagent (0.6 eq).

¢ Solvent: Add anhydrous THF (0.2 M concentration).

o Reaction: Reflux at 66°C for 2-4 hours under Argon. Monitor by TLC (Thioamides are less
polar than amides).[1]

o Workup: Cool to RT. Remove solvent in vacuo.[1]
 Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

o Note: If using the free boronic acid, avoid basic workup to prevent boronate salt formation.
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Figure 2: Synthetic pathway focusing on the thionation of the amide precursor.

Reactivity & Applications
Protease Inhibition (Mechanism of Action)

3-Boronobenzothioamide acts as a serine protease inhibitor.[1]

e Warhead 1 (Boron): The boron atom forms a reversible covalent bond with the active site
serine hydroxyl group, forming a tetrahedral boronate adduct that mimics the transition state
of peptide hydrolysis.

e Warhead 2 (Thioamide): The thioamide enhances binding affinity through stronger
hydrophobic interactions within the enzyme pocket compared to an amide, while resisting
enzymatic cleavage.

Boron Neutron Capture Therapy (BNCT)

As a low-molecular-weight boron carrier, this compound can be derivatized to target tumor
cells.[1] The thioamide sulfur provides a "handle" for further conjugation to liposomes or
nanoparticles via Au-S bonding or alkylation.[1]

Suzuki-Miyaura Coupling

The boronic acid moiety remains active for Pd-catalyzed cross-coupling reactions.[1] The
thioamide group is generally tolerated in Suzuki conditions, provided strong bases are used
carefully to avoid hydrolysis of the thioamide back to the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromothiophene
https://www.organic-chemistry.org/chemicals/oxidations/lawessonsreagent.shtm
https://www.benchchem.com/product/b1519699?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromothiophene
https://pubchem.ncbi.nlm.nih.gov/compound/2737814
https://pubchem.ncbi.nlm.nih.gov/compound/2737814
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromothiophene
https://www.benchchem.com/product/b1519699/docs#technical-deep-dive-3-boronobenzothioamide
https://www.benchchem.com/product/b1519699/docs#technical-deep-dive-3-boronobenzothioamide
https://www.benchchem.com/product/b1519699/docs#technical-deep-dive-3-boronobenzothioamide
https://www.benchchem.com/product/b1519699/docs#technical-deep-dive-3-boronobenzothioamide
https://www.benchchem.com/product/b1519699?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519699?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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